molecular formula C11H21NO4S B1390383 (S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid CAS No. 16947-91-4

(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid

Cat. No. B1390383
CAS RN: 16947-91-4
M. Wt: 263.36 g/mol
InChI Key: JZBKYJZIWJSOPA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid” appears to be an amino acid derivative. It contains a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, an ethylthio group at the 4th position, and a carboxylic acid group at the end of the butanoic acid chain.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a BOC protecting group in the presence of a base, followed by the introduction of the ethylthio group through a nucleophilic substitution or addition reaction.



Molecular Structure Analysis

The compound has a chiral center at the 2nd carbon atom, which is indicated by the “(S)” in its name. This means that it exists in two enantiomeric forms that are mirror images of each other. The presence of different functional groups like the BOC-protected amino group, ethylthio group, and carboxylic acid also adds to the complexity of the molecule’s structure.



Chemical Reactions Analysis

The compound can undergo various chemical reactions. The BOC group can be removed under acidic conditions to reveal the free amino group. The ethylthio group might participate in nucleophilic substitution reactions. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and so on.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid would likely make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces at play.


Safety And Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. However, standard safety procedures should be followed when handling it, including the use of personal protective equipment.


Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. It could potentially be used in the development of new pharmaceuticals or in other chemical research.


Please note that this is a general analysis and the actual properties and reactions of the compound could vary. For a more accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

(2S)-4-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-5-17-7-6-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBKYJZIWJSOPA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673981
Record name N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid

CAS RN

16947-91-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.